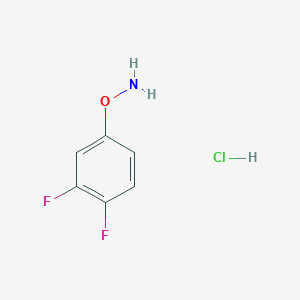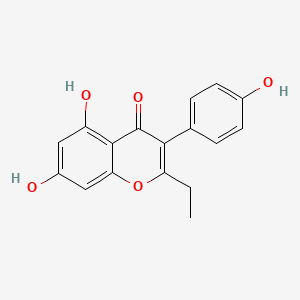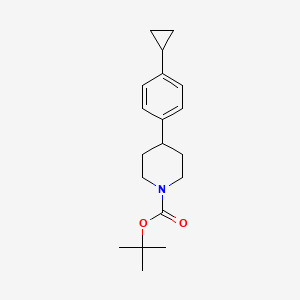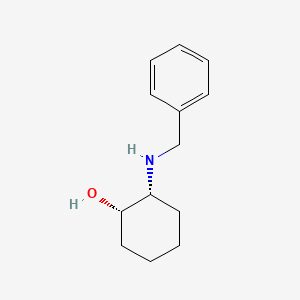
2-(2-Chloro-4-pyridinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-pyridyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a 2-chloro-4-pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-pyridyl)morpholine typically involves the reaction of 2-chloro-4-pyridine with morpholine under specific conditions. One common method is to heat the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the 2-chloro position of the pyridine ring, resulting in the formation of 2-(2-Chloro-4-pyridyl)morpholine.
Industrial Production Methods
Industrial production methods for 2-(2-Chloro-4-pyridyl)morpholine may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-pyridyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and other bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridylmorpholine derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
2-(2-Chloro-4-pyridyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-4-pyridyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridyl group can engage in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-3-pyridyl)morpholine
- 2-(2-Chloro-5-pyridyl)morpholine
- 2-(2-Chloro-6-pyridyl)morpholine
Comparison
2-(2-Chloro-4-pyridyl)morpholine is unique due to the specific positioning of the chlorine atom and the morpholine ring, which can influence its reactivity and interactions with biological targets. Compared to its isomers, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for targeted applications.
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
2-(2-chloropyridin-4-yl)morpholine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-7(1-2-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2 |
InChIキー |
WBVXZUTVVJBMEM-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)




![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)




